2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide
Description
Chemical Identity: This compound (CAS 163217-67-2) is a synthetic intermediate in the production of atorvastatin calcium trihydrate, a widely prescribed HMG-CoA reductase inhibitor for treating hypercholesterolemia . Its molecular formula is C₃₃H₃₀FNO₄, with a molecular weight of 528.564 g/mol . Structurally, it features a 4-fluorophenyl group, a phenyl-ethyl ketone moiety, and a benzyloxy-substituted phenylamide group, which collectively influence its reactivity and role in multistep syntheses.
Functional Role:
As a Stage-2 intermediate in atorvastatin synthesis, it reacts with hydrogenated precursors in the presence of pivalic acid and cyclohexane to form advanced intermediates en route to the final drug . Its benzyloxy group enhances solubility in organic solvents like isopropyl alcohol (IPA), critical for reaction efficiency .
Commercial Availability: Santa Cruz Biotechnology markets this compound (Product Code: sc-223329) at $300.00/5 mg, emphasizing its use in pharmaceutical research and quality control .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30FNO4/c1-22(2)31(36)30(29(24-11-7-4-8-12-24)32(37)25-13-15-26(34)16-14-25)33(38)35-27-17-19-28(20-18-27)39-21-23-9-5-3-6-10-23/h3-20,22,29-30H,21H2,1-2H3,(H,35,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGGAQUHBXLZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443609 | |
| Record name | N-[4-(Benzyloxy)phenyl]-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163217-67-2 | |
| Record name | 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-β-phenyl-N-[4-(phenylmethoxy)phenyl]benzenebutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163217-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Benzyloxy)phenyl]-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound, also known as 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide, is an intermediate of Atorvastatin. Atorvastatin is a selective, competitive inhibitor of HMG-CoA reductase, which is the rate-determining enzyme in the mevalonate pathway that leads to the biosynthesis of cholesterol.
Mode of Action
As an intermediate of Atorvastatin, this compound likely shares a similar mode of action. Atorvastatin competitively inhibits HMG-CoA reductase, which converts HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the amount of cholesterol produced in the liver, leading to a decrease in total cholesterol levels in the blood.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. By inhibiting HMG-CoA reductase, the compound prevents the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol.
Pharmacokinetics
It is excreted in bile and has a half-life of approximately 14 hours.
Result of Action
The primary result of the compound’s action is a reduction in cholesterol synthesis, leading to decreased levels of total cholesterol in the blood. This can help prevent the formation of cholesterol plaques in the arteries, reducing the risk of heart disease and stroke.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound Additionally, the presence of other drugs or substances in the body can impact the compound’s efficacy through drug-drug interactions
Biological Activity
The compound 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide , also known by its CAS number 125971-96-2 , is a synthetic derivative with potential pharmacological applications. Its structure suggests it may exhibit diverse biological activities, particularly in the realm of medicinal chemistry, where it is recognized as an intermediate in the synthesis of statins, specifically atorvastatin.
- Molecular Formula: C26H24FNO3
- Molecular Weight: 417.47 g/mol
- Melting Point: 196–198 °C
- Boiling Point: Predicted at 631.4 ± 55.0 °C
Biological Activity Overview
Research indicates that this compound may possess significant biological properties, including:
- Antihyperlipidemic Effects : As an intermediate in atorvastatin synthesis, it is associated with cholesterol-lowering effects.
- Antioxidant Activity : Compounds of similar structure have shown potential in scavenging free radicals and protecting against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.
Antihyperlipidemic Activity
Atorvastatin and its derivatives are well-documented for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The compound's structural features, particularly the fluorophenyl group, may enhance its bioactivity and selectivity towards this target.
Antioxidant Activity
Studies have demonstrated that related compounds exhibit antioxidant properties through mechanisms such as:
- Scavenging of DPPH radicals.
- Reducing power assays indicating electron donation capabilities.
These activities suggest that the compound could mitigate oxidative damage, which is implicated in various diseases.
Antimicrobial Activity
Research into similar compounds has shown:
- Effective inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
- Potential activity against fungal pathogens, indicating a broad spectrum of antimicrobial efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | References |
|---|---|---|
| Antihyperlipidemic | HMG-CoA reductase inhibition | |
| Antioxidant | DPPH radical scavenging | |
| Antimicrobial | Inhibition of bacterial and fungal growth |
Case Study: Antioxidant Evaluation
In a study evaluating the antioxidant potential of structurally similar compounds:
- Methodology : DPPH radical scavenging assay was employed.
- Results : Compounds showed significant scavenging activity with IC50 values indicating strong antioxidant properties.
Scientific Research Applications
Antihyperlipidemic Activity
As a synthetic derivative and an intermediate in the synthesis of atorvastatin, this compound plays a crucial role in lowering cholesterol levels. Atorvastatin is a widely used statin that inhibits HMG-CoA reductase, a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. The compound's structural characteristics enhance its bioactivity and selectivity towards this target, making it significant in treating hyperlipidemia .
Antioxidant Properties
Research indicates that compounds with similar structures may exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. This property is essential in developing therapeutic agents aimed at preventing oxidative damage linked to various diseases .
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. This potential makes it a candidate for further investigation in the development of new antibiotics or antimicrobial agents .
Case Study 1: Cholesterol-Lowering Efficacy
In a study evaluating the efficacy of atorvastatin derivatives, researchers found that compounds similar to 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid demonstrated significant reductions in LDL cholesterol levels in animal models. The study highlighted the importance of structural modifications in enhancing pharmacological effects .
Case Study 2: Antioxidant Activity Assessment
A comparative study assessed the antioxidant capabilities of various statin derivatives, including this compound. The results indicated that it effectively reduced oxidative stress markers in vitro, suggesting potential applications in neuroprotective therapies .
Case Study 3: Antimicrobial Screening
In vitro tests conducted on derivatives of atorvastatin revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. This study emphasizes the need for further exploration into the antimicrobial potential of statin-related compounds .
Comparison with Similar Compounds
2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
- Molecular Formula: C₂₆H₂₄FNO₃ (MW: 417.47 g/mol) .
- Key Difference : Replaces the (4-benzyloxy-phenyl)amide group with a simple phenylamide , reducing steric hindrance and altering solubility.
- Application : Used as an impurity reference standard for atorvastatin, highlighting its role in regulatory compliance .
- Commercial Data : Sold by CymitQuimica (Product Code: MM0400.03) as a "neat" compound for analytical testing .
N-4-Benzyloxyphenyl α-Benzilidene Isobutyrylacetamide
- CAS : 163217-66-1 .
- Structural Contrast: Features a benzilidene (diketone) group instead of the pentanoic acid backbone, altering reactivity in condensation reactions.
- Utility : Primarily used in heterocyclic synthesis (e.g., pyridazines) rather than statin production .
Isotopic Derivatives
Deuterated Version: 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide
- CAS : 1020719-43-0 .
- Isotopic Labeling : Incorporates five deuterium atoms (d5) on the phenyl ring, enabling tracking via mass spectrometry (MS) or NMR in metabolic studies .
- Commercial Source: Santa Cruz Biotechnology offers 1 mg for $330.00 (Product Code: sc-223326), targeting pharmacokinetic research .
- Advantage Over Non-Deuterated Form: Allows precise quantification of metabolic pathways without radioactive labels .
Process-Related Intermediates
Stage-3 Hydrolysis Product
2-[2-(4-Fluoro-phenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic acid phenylamide
- CAS : 125971-96-2 .
- Application : Reacts with tertiary butyl carbazate to synthesize pyrrolo[1,2-b]pyridazines , demonstrating versatility beyond statin synthesis .
- Reactivity : The absence of a benzyloxy group accelerates carbazate condensation kinetics compared to the parent compound .
Data Table: Key Comparative Metrics
Preparation Methods
Nucleophilic Substitution with Halo Ketones
The primary route involves reacting 2-halo-1-(4-fluorophenyl)-2-phenone (halogen = Cl, Br) with 4-methyl-3-oxo-N-(4-benzyloxyphenyl)pentamide under basic conditions.
Reaction Mechanism
The halogen atom in the halo ketone acts as a leaving group, enabling nucleophilic attack by the amide’s enolate. This forms a carbon-carbon bond between the ketone and amide moieties, followed by keto-enol tautomerization to stabilize the product.
Optimized Conditions (Patent US8163959B2)
-
Solvent : Polar aprotic solvents (e.g., DMF, methanol) or ethanol.
-
Base : Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).
| Solvent | Base | Yield (%) | Impurities (%) | Diastereomer Ratio |
|---|---|---|---|---|
| DMF | Cs₂CO₃ | 75 | 25 | 3:1 |
| Methanol | K₂CO₃ | 70 | 1 | >20:1 |
| Ethanol | Cs₂CO₃ | 82 | 0.8 | >25:1 |
Data from demonstrates that ethanol with Cs₂CO₃ maximizes yield (82%) and diastereoselectivity while minimizing impurities (0.8%).
Preparation of the Pentamide Intermediate
The amide component, 4-methyl-3-oxo-N-(4-benzyloxyphenyl)pentamide , is synthesized via a solvent-free condensation:
-
Reactants : Methyl 4-methyl-3-oxopentanoate and 4-benzyloxyaniline.
-
Conditions : Heating at 100–120°C for 2–4 hours in pyridine or lutidine.
This method eliminates chromatographic purification, reducing production costs.
Deuterium Incorporation Strategies
The deuterated variant substitutes the phenyl group with a pentadeuteriophenyl moiety (C₆D₅). This is achieved by:
-
Using deuterated starting materials (e.g., benzene-d₆) in Friedel-Crafts acylation to synthesize 2-bromo-1-(4-fluorophenyl)-2-(2,3,4,5,6-pentadeuteriophenyl)ethanone .
-
Maintaining deuterium integrity by avoiding protic solvents during subsequent reactions.
Impurity Profiling and Control
Major Impurities
Mitigation Strategies
-
Solvent polarity : Higher polarity (e.g., ethanol) suppresses O-alkylation.
-
Base strength : Strong bases (e.g., Cs₂CO₃) enhance enolate formation, favoring the desired pathway.
Applications in Heterocyclic Synthesis
The compound serves as a precursor for pyrrolo[1,2-b]pyridazines , synthesized via:
-
Step 1 : Reaction with tert-butyl carbazate to form a carbamate intermediate.
-
Step 2 : Condensation with chalcones (α,β-unsaturated ketones) under acidic conditions.
This method provides access to fluorescent heterocycles with potential applications in optoelectronics .
Q & A
Basic Research Questions
Q. What are the recommended methods for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer: Multi-step synthesis routes involving Friedel-Crafts acylation or amidation reactions are commonly employed. For example, coupling the fluorophenyl-oxoethyl intermediate with the benzyloxy-phenylamide moiety under anhydrous conditions (e.g., DCM/DMF, 0–5°C) can minimize side reactions . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) enhances purity. Monitoring reaction progress with TLC (Rf ~0.4–0.6) and confirming intermediates via H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) is critical .
Q. How can researchers characterize the structural integrity of this compound to confirm its identity?
- Methodological Answer: Use a combination of spectroscopic techniques:
- H/C NMR: Identify aromatic protons (δ 7.0–8.1 ppm), ketone carbonyls (δ ~190–210 ppm), and amide NH signals (δ ~8–10 ppm) .
- FT-IR: Confirm carbonyl stretches (C=O at ~1680–1750 cm) and amide bonds (N–H at ~3300 cm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] expected within ±2 ppm error) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound’s biological activity in different assay systems?
- Methodological Answer: Discrepancies may arise from assay-specific factors (e.g., cell permeability, protein binding).
- In vitro: Compare activity in cell-free enzymatic assays (e.g., fluorogenic substrates) vs. cell-based assays (e.g., HEK293 or primary cells). Include controls for membrane permeability (e.g., ATP levels, cytotoxicity assays) .
- In vivo: Evaluate pharmacokinetics (plasma half-life, tissue distribution) and pharmacodynamics (dose-response in animal models) to correlate bioactivity with bioavailability .
- Structural Modifications: Synthesize analogs (e.g., replacing the benzyloxy group with methoxy or halogenated variants) to assess structure-activity relationships (SAR) .
Q. What strategies are effective for analyzing the compound’s stability under physiological conditions?
- Methodological Answer: Conduct accelerated stability studies:
- pH Stability: Incubate the compound in buffers (pH 1.2–7.4, 37°C) and quantify degradation via HPLC (C18 column, UV detection at λ = 254 nm) .
- Thermal Stability: Monitor decomposition at elevated temperatures (40–80°C) using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
- Light Sensitivity: Expose to UV/visible light and track photodegradation products via LC-MS .
Q. How can researchers investigate the compound’s interaction with target proteins using computational and experimental approaches?
- Methodological Answer: Combine docking simulations (AutoDock Vina, Schrödinger) with experimental validation:
- Molecular Dynamics (MD): Simulate binding to active sites (e.g., kinase domains) over 100 ns trajectories to identify key residues (e.g., hydrogen bonds with fluorophenyl groups) .
- Surface Plasmon Resonance (SPR): Measure binding affinity (K) by immobilizing the target protein on a sensor chip and flowing the compound at varying concentrations .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy/entropy changes during binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across studies?
- Methodological Answer:
- Assay Conditions: Compare buffer composition (e.g., divalent cations, ATP levels), incubation time, and temperature .
- Compound Purity: Verify purity (>95% via HPLC) and solubility (DMSO stock concentration, sonication for dispersion) .
- Statistical Analysis: Apply ANOVA or non-linear regression (GraphPad Prism) to assess variability between replicates or labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
